molecular formula C24H22N2O4S B2980999 Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate CAS No. 830344-94-0

Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate

Cat. No.: B2980999
CAS No.: 830344-94-0
M. Wt: 434.51
InChI Key: PQQYSVSNHZFDDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, Ethyl 2-thiopheneacetate has a molecular weight of 170.23 . It is a liquid with a refractive index of n20/D 1.51 (lit.) and a boiling point of 119-121 °C/23 mmHg (lit.) . Its density is 1.134 g/mL at 25 °C (lit.) .

Scientific Research Applications

Antimicrobial Activities

Research involving compounds with similar structural motifs to Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate shows significant antimicrobial activities. For example, derivatives synthesized through reactions involving thiazole, thiophene, and similar heterocyclic components have been tested for antimicrobial efficacy against a range of bacterial and fungal pathogens. These compounds have shown promising results in inhibiting the growth of microorganisms like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).

Antioxidant Properties

Certain phenolic compounds isolated from natural sources, which share some functional group similarities with this compound, have demonstrated significant antioxidant activities. These compounds' effectiveness in scavenging free radicals suggests that structurally complex molecules, including those with thiophene and phenyl groups, could potentially serve as potent antioxidants, beneficial for pharmaceutical and food industry applications (Zijia Zhang et al., 2009).

Synthetic Methodologies

The synthesis of complex molecules like this compound contributes to the development of new synthetic methodologies. Studies on the synthesis of heterocyclic compounds and their fused derivatives provide insights into novel approaches for constructing pharmacologically relevant molecules. These methodologies facilitate the exploration of new chemical entities for drug discovery and other scientific applications (Wagnat W. Wardkhan et al., 2008).

Mechanism of Action

The mechanism of action of thiophene derivatives would depend on their specific structure and the biological target they interact with. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-2-29-23(27)16-30-21-12-7-6-11-18(21)20-15-19(17-9-4-3-5-10-17)25-26(20)24(28)22-13-8-14-31-22/h3-14,20H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQYSVSNHZFDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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